2-(1H-Pirrol-1-il)Fenol

Descripción general

Descripción

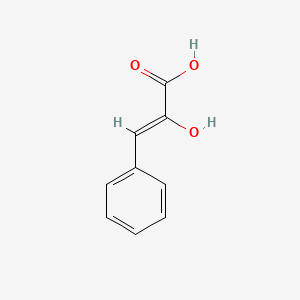

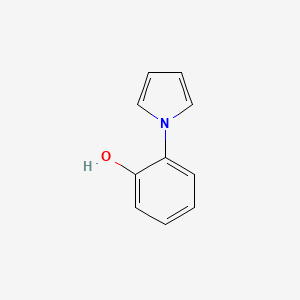

2-(1H-Pyrrol-1-Yl)Phenol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1H-Pyrrol-1-Yl)Phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Pyrrol-1-Yl)Phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis orgánica

2-(1H-Pirrol-1-il)Fenol: es un bloque de construcción versátil en la síntesis orgánica. Puede experimentar diversas reacciones químicas para formar moléculas complejas debido a sus grupos reactivos de fenol y pirrol. Por ejemplo, puede participar en reacciones de ciclación oxidativa para formar pirrolo[1,2-a]quinoxalinas , que son compuestos con aplicaciones potenciales en la industria farmacéutica y la ciencia de los materiales.

Química medicinal

En química medicinal, los derivados de This compound se han explorado por su bioactividad. Los compuestos que contienen pirrol son conocidos por sus propiedades antibacterianas y se han estudiado como posibles agentes anticancerígenos . El grupo fenol también se puede modificar para mejorar la actividad biológica del compuesto.

Catálisis

Los compuestos de pirrol, incluido el This compound, pueden actuar como catalizadores en procesos de polimerización . Su estructura única les permite facilitar las reacciones al estabilizar los estados de transición o los intermediarios, lo que lleva a una polimerización más eficiente y controlada.

Inhibición de la corrosión

La porción de pirrol en This compound puede servir como un inhibidor de la corrosión. Puede formar una capa protectora sobre los metales, evitando la oxidación y la degradación . Esta aplicación es particularmente valiosa en entornos industriales donde la preservación del metal es crucial.

Química de la luminiscencia

This compound: puede utilizarse en química de luminiscencia debido a su potencial para formar complejos con metales que exhiben fluorescencia . Estos complejos se pueden aplicar en sensores, imágenes y tecnologías de iluminación.

Análisis espectroquímico

La estructura del compuesto le permite interactuar con la luz de maneras únicas, lo que lo hace útil en el análisis espectroquímico . Se puede utilizar como estándar o reactivo para identificar o cuantificar otras sustancias en función de sus espectros de absorción o emisión.

Ciencia de los materiales

En la ciencia de los materiales, This compound puede contribuir al desarrollo de nuevos materiales con propiedades mejoradas. Su incorporación a los polímeros puede conducir a materiales con mejor estabilidad térmica, conductividad eléctrica o resistencia mecánica .

Safety and Hazards

The safety information for “2-(1H-Pyrrol-1-Yl)Phenol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Related compounds such as pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to affect various biochemical pathways, leading to a range of biological activities .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, suggesting that 2-(1h-pyrrol-1-yl)phenol may also have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

2-(1H-Pyrrol-1-Yl)Phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The phenol group in 2-(1H-Pyrrol-1-Yl)Phenol can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic amino acids, further influencing enzyme function. Studies have shown that 2-(1H-Pyrrol-1-Yl)Phenol can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

The effects of 2-(1H-Pyrrol-1-Yl)Phenol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(1H-Pyrrol-1-Yl)Phenol can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and gene expression patterns. Additionally, 2-(1H-Pyrrol-1-Yl)Phenol has been shown to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(1H-Pyrrol-1-Yl)Phenol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. By binding to the active sites of enzymes, 2-(1H-Pyrrol-1-Yl)Phenol can inhibit or activate their catalytic activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Pyrrol-1-Yl)Phenol can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 2-(1H-Pyrrol-1-Yl)Phenol can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to 2-(1H-Pyrrol-1-Yl)Phenol can lead to cumulative changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 2-(1H-Pyrrol-1-Yl)Phenol in animal models vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, 2-(1H-Pyrrol-1-Yl)Phenol can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies in animal models have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings highlight the importance of dose optimization in therapeutic applications of 2-(1H-Pyrrol-1-Yl)Phenol .

Metabolic Pathways

2-(1H-Pyrrol-1-Yl)Phenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, 2-(1H-Pyrrol-1-Yl)Phenol can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 2-(1H-Pyrrol-1-Yl)Phenol within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-(1H-Pyrrol-1-Yl)Phenol can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(1H-Pyrrol-1-Yl)Phenol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-(1H-Pyrrol-1-Yl)Phenol within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For instance, nuclear localization of 2-(1H-Pyrrol-1-Yl)Phenol can enhance its ability to modulate gene expression by interacting with transcription factors .

Propiedades

IUPAC Name |

2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZABOAAWARHJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351874 | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32277-91-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32277-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(1H-pyrrol-1-yl)phenol in the synthesis of pyrrolo[2,1-c][1,4]benzoxazine derivatives?

A1: 2-(1H-Pyrrol-1-yl)phenol serves as a key starting material in the palladium-catalyzed aerobic oxidative cyclization reaction with isocyanides. [] The reaction proceeds through an O-H/C-H insertion cascade, where the phenolic hydroxyl group and the ortho C-H bond of the pyrrole ring are activated by the palladium catalyst. This activation allows for the insertion of an isocyanide molecule, ultimately leading to the formation of the pyrrolo[2,1-c][1,4]benzoxazine structure.

Q2: What are the advantages of this synthetic approach over existing methods for synthesizing pyrrolo[2,1-c][1,4]benzoxazine derivatives?

A2: The research highlights several advantages of this palladium-catalyzed approach: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)

![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)